2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
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Overview
Description
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-chloroaniline and 4-methoxyaniline.
Step 1: Formation of the quinazoline core by reacting 4-chloroaniline with an appropriate aldehyde or ketone under acidic or basic conditions.
Step 2: Introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction.
Step 3: Final amination step to introduce the amine group at the 4-position of the quinazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis.
Optimized reaction conditions: To maximize yield and purity, such as controlled temperature, pressure, and use of catalysts.
Purification techniques: Including crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Quinazoline N-oxides.
Reduction products: Amino derivatives.
Substitution products: Halogen-substituted quinazolines.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine has been studied for various applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or blocking receptor signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)quinazolin-4-amine: Lacks the 4-methoxyphenyl group.
N-(4-methoxyphenyl)quinazolin-4-amine: Lacks the 4-chlorophenyl group.
Quinazoline derivatives: Various substitutions on the quinazoline core.
Uniqueness
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C21H16ClN3O |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-17-12-10-16(11-13-17)23-21-18-4-2-3-5-19(18)24-20(25-21)14-6-8-15(22)9-7-14/h2-13H,1H3,(H,23,24,25) |
InChI Key |
UAAASHFHWZOVDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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